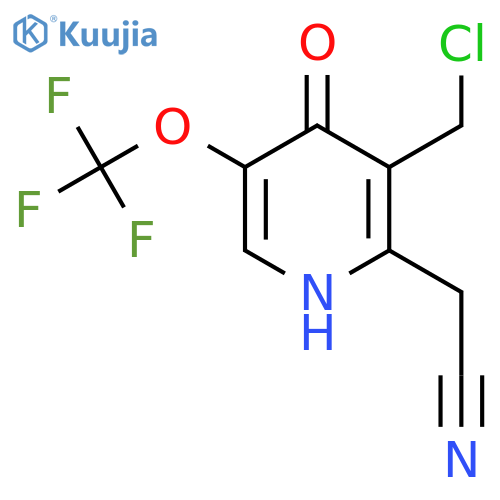Cas no 1804831-45-5 (3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile)

1804831-45-5 structure
商品名:3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile
CAS番号:1804831-45-5
MF:C9H6ClF3N2O2
メガワット:266.604351520538
CID:4834343
3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile
-
- インチ: 1S/C9H6ClF3N2O2/c10-3-5-6(1-2-14)15-4-7(8(5)16)17-9(11,12)13/h4H,1,3H2,(H,15,16)
- InChIKey: RECBUISZCMECIC-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C(=CNC=1CC#N)OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 445
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 62.1
3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029092922-1g |
3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile |
1804831-45-5 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile 関連文献
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
1804831-45-5 (3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile) 関連製品
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2039-76-1(3-Acetylphenanthrene)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
